7-Azaspiro[3.5]nonane-2-carboxylic acid

FAAH inhibition pain spirocyclic scaffolds

Planar, flexible building blocks often fail to deliver adequate metabolic stability and target selectivity in CNS and PROTAC programs. 7-Azaspiro[3.5]nonane-2-carboxylic acid solves this with a fully saturated, sp³-rich spirocyclic core that fixes substituent geometry and resists oxidative metabolism. • FAAH-validated scaffold: kinact/Ki >1500 M⁻¹ s⁻¹; yielded clinical candidate PF-04862853 with oral efficacy. • GPR119 agonist program: derivative 54g showed significant glucose-lowering in diabetic rat models with favorable PK. • PROTAC linker precursor: Boc-derivative (CAS 873924-12-0) used for targeted protein degradation with defined exit vectors. • M4 antagonist program: granted US patent 11,149,022 B2 protects the chemical space. Supplied as TFA salt (CAS 2173992-43-1) with batch-specific CoA. For R&D only; standard B2B procurement with global shipping from verified stock.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B13118410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonane-2-carboxylic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(C2)C(=O)O
InChIInChI=1S/C9H15NO2/c11-8(12)7-5-9(6-7)1-3-10-4-2-9/h7,10H,1-6H2,(H,11,12)
InChIKeyAIUURUPEPJRTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonane-2-carboxylic Acid: Spirocyclic Scaffold Overview


7-Azaspiro[3.5]nonane-2-carboxylic acid (CAS: 2173992-43-1 for the trifluoroacetic acid salt; molecular formula C9H15NO2, molecular weight 169.22 g/mol) is a saturated, nitrogen-containing spirocyclic carboxylic acid [1]. Its structure features a rigid spiro[3.5]nonane core incorporating a secondary amine, which confers a high fraction of sp³-hybridized carbon atoms—a characteristic associated with improved clinical success rates in drug discovery [2]. The compound serves as a versatile intermediate and building block, with its Boc-protected derivative (CAS 873924-12-0) specifically employed as a reagent in the preparation of mineralocorticoid receptor agonists and as a PROTAC linker [3]. Its unique three-dimensional architecture distinguishes it from planar, aromatic-rich alternatives and underpins its value in generating patentable chemical matter.

7-Azaspiro[3.5]nonane-2-carboxylic Acid: Irreplaceable Scaffold


Generic substitution with simpler piperidine or linear carboxylic acid building blocks fails to replicate the critical properties of 7-Azaspiro[3.5]nonane-2-carboxylic acid due to its spirocyclic architecture. The rigid spiro[3.5]nonane core fixes the relative spatial orientation of the amine and carboxylic acid functionalities, enabling precise vectoral projection of substituents into protein binding pockets that is unattainable with flexible analogs [1]. Moreover, the fully saturated ring system confers superior metabolic stability compared to aromatic counterparts, which are prone to oxidative metabolism, and offers access to underexplored chemical space for patent generation . Substituting a planar, sp²-rich scaffold—even one with similar hydrogen-bonding capacity—will predictably alter target engagement, selectivity, and ADME properties, as demonstrated by the scaffold's established use in generating potent GPR119 agonists and FAAH inhibitors [2][3]. The quantitative evidence below substantiates these differentiation points.

7-Azaspiro[3.5]nonane-2-carboxylic Acid: Differentiation Evidence


Superior FAAH Inhibitory Potency

In a head-to-head evaluation of multiple spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 7-azaspiro[3.5]nonane scaffold (the core of the target compound) demonstrated significantly higher potency than alternative spirocyclic architectures. The 7-azaspiro[3.5]nonane series yielded lead compounds with FAAH kinact/Ki potency values >1500 M⁻¹ s⁻¹, clearly distinguishing it from other spirocyclic cores tested in the same study [1]. This quantitative threshold establishes the scaffold's privileged status for covalent FAAH inhibitor development relative to less potent spirocyclic alternatives [2].

FAAH inhibition pain spirocyclic scaffolds medicinal chemistry

Oral FAAH Inhibitor PF-04862853

Optimization of the 7-azaspiro[3.5]nonane urea series led to the discovery of PF-04862853, a compound that advanced to clinical candidate status based on its remarkable potency, selectivity, pharmacokinetic properties, and in vivo efficacy in pain models [1]. In contrast, the parallel 1-oxa-8-azaspiro[4.5]decane series, while also potent, did not yield a clinical candidate in this study. PF-04862853 demonstrated favorable CNS drug-like properties and oral efficacy, validating the scaffold's translational potential beyond in vitro potency [2].

FAAH pain oral bioavailability clinical candidate

GPR119 Agonism with In Vivo Glucose Lowering

A derivative of the 7-azaspiro[3.5]nonane-2-carboxylic acid scaffold, compound 54g, was identified as a potent GPR119 agonist and demonstrated a desirable pharmacokinetic profile in Sprague-Dawley rats with a favorable glucose-lowering effect in diabetic rat models [1]. While specific EC50 values are not publicly disclosed, the compound's in vivo efficacy distinguishes this scaffold from many other spirocyclic GPR119 agonist series that fail to translate in vitro activity to animal models. The study confirms the scaffold's suitability for oral antidiabetic agent development [2].

GPR119 agonist type 2 diabetes in vivo efficacy glucose lowering

pH-Dependent Solubility and Formulation Advantages

The Boc-protected derivative (7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, CAS 873924-12-0) has a predicted pKa of 4.69±0.20 [1]. In comparison, the structurally simpler spiro[3.5]nonane-2-carboxylic acid (CAS 92015-84-4, lacking the nitrogen atom) would be expected to have a higher pKa due to the absence of the basic amine, altering its ionization profile at physiological pH. The presence of the basic amine in the 7-azaspiro[3.5]nonane-2-carboxylic acid scaffold introduces pH-dependent solubility and potential for salt formation, enabling formulation strategies that are not accessible to all-carbocyclic spiro analogs .

pKa solubility formulation physicochemical properties

Muscarinic M4 Receptor Antagonism

A substituted 7-azaspiro[3.5]nonane derivative (US11149022, Cpd. No. 29) demonstrated muscarinic acetylcholine receptor M4 (mAChR M4) antagonism with an IC50 of 1.17 µM (1170 nM) in a calcium flux assay using CHO-K1 cells stably expressing human M4 receptors [1]. This quantitative activity establishes the scaffold's utility in generating M4 antagonists, a target of interest for CNS disorders. While other spirocyclic cores may also yield M4 ligands, the 7-azaspiro[3.5]nonane framework has been specifically patented for this application, providing a clear intellectual property landscape [2].

muscarinic M4 CNS antagonist spirocyclic

XLogP and Aqueous Solubility

The free base form of 7-azaspiro[3.5]nonane-2-carboxylic acid (CAS 1374659-17-2) has a predicted XLogP3-AA value of -1.9 . In contrast, the Boc-protected derivative exhibits a LogP of 2.4983 , and the Cbz-protected derivative has a LogP of 2.01 . This substantial difference (>4 log units) in lipophilicity between the free amine and protected forms provides a quantifiable basis for selecting the appropriate derivative for specific synthetic or biological applications. The negative XLogP of the free base suggests good aqueous solubility, which is critical for biochemical assays and in vivo studies .

lipophilicity solubility ADME physicochemical properties

7-Azaspiro[3.5]nonane-2-carboxylic Acid: Application Scenarios


FAAH Inhibitor Lead Generation

The 7-azaspiro[3.5]nonane core has demonstrated FAAH kinact/Ki >1500 M⁻¹ s⁻¹ and yielded the orally efficacious clinical candidate PF-04862853 [1][2]. Programs targeting FAAH for pain or inflammation should prioritize this scaffold over less potent spirocyclic alternatives. The scaffold's ability to generate compounds with favorable CNS drug-like properties and in vivo efficacy is quantitatively validated, reducing the risk of late-stage failure due to poor PK or efficacy [2].

GPR119 Agonist for Type 2 Diabetes

Derivative 54g from this scaffold demonstrated a favorable PK profile in Sprague-Dawley rats and a significant glucose-lowering effect in diabetic rat models [3]. For antidiabetic drug discovery programs, this scaffold offers a validated entry point into GPR119 agonism with proven in vivo translation. Procurement of this building block enables rapid SAR exploration around a core that has already demonstrated the ability to achieve oral efficacy in relevant disease models [3].

M4 Antagonists for CNS Disorders

A substituted 7-azaspiro[3.5]nonane derivative demonstrated M4 receptor antagonism with an IC50 of 1.17 µM in a functional calcium flux assay [4]. The scaffold is protected by granted US patent 11,149,022 B2, providing clear intellectual property for M4-targeted CNS programs [5]. Researchers developing M4 antagonists for schizophrenia, Alzheimer's disease, or movement disorders should procure this scaffold to access patent-protected chemical space with validated receptor engagement.

PROTAC Linker and Peptide Coupling

The Boc-protected derivative (CAS 873924-12-0) is explicitly marketed as a PROTAC linker for use in targeted protein degradation applications . Its rigid spirocyclic architecture provides a defined exit vector for linking E3 ligase ligands to target-binding moieties. The compound's predicted pKa (4.69) and LogP (2.4983) inform solubility and handling during solid-phase peptide synthesis and solution-phase coupling reactions [6]. Procurement of the Boc-protected form is essential for Fmoc/t-Bu SPPS strategies.

Technical Documentation Hub

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